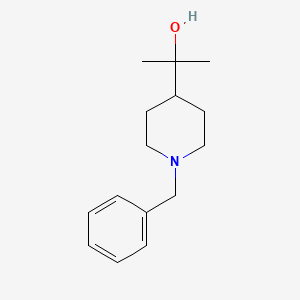

2-(1-Benzylpiperidin-4-yl)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(1-Benzylpiperidin-4-yl)-2-propanol" is a chemical structure that is related to benzylpiperidine derivatives. These derivatives are of significant interest due to their biological activities, which include interactions with various receptors and potential therapeutic applications. For instance, benzylpiperidine derivatives have been studied for their affinity towards 5-HT1A serotonin receptors, which are important targets for the treatment of depression, anxiety, and other neurological disorders . Additionally, similar structures have been investigated for their antimicrobial activity and as inhibitors of poly(ADP-ribose) polymerase (PARP), which is a promising target for cancer treatment .

Synthesis Analysis

The synthesis of benzylpiperidine derivatives can involve multiple steps, including reductive amination, which is a common method for the preparation of secondary amines. For example, novel benzylpiperazine derivatives were synthesized using sodium cyanoborohydride in methanol . Another approach for synthesizing substituted benzylpiperidines is through the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation, which has been shown to be scalable and environmentally benign . Additionally, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride was achieved through several steps, including Aldol condensation and reduction, demonstrating a method that is amenable to industrial scale production .

Molecular Structure Analysis

The molecular structure of benzylpiperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The benzyl group attached to the piperidine ring can influence the compound's binding affinity to biological targets. Docking studies have been used to understand the electrostatic interactions between these compounds and their targets, providing insights into the molecular basis of their activity .

Chemical Reactions Analysis

Benzylpiperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the presence of a ketone or aldehyde group can facilitate reductive amination reactions, as seen in the synthesis of chromen-2-one derivatives . The reactivity of these compounds can also be influenced by the substituents on the benzyl group and the piperidine ring, which can affect their pharmacological properties and interactions with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperidine derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. These properties can be characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride reported a total yield above 60%, and the chemical structure was confirmed by melting point and IR, indicating the importance of these properties in the synthesis and characterization process .

Scientific Research Applications

Neuroreceptor Activity

- Selective NMDA receptor antagonists such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, derived from related compounds, have been identified as potent NR2B subunit-selective antagonists. These compounds show promising results in binding and functional assays, with implications for treating conditions like hyperalgesia in mouse models (Borza et al., 2007).

Acetylcholinesterase Inhibition

- Compounds such as 1-aryl-3-(1-benzylpiperidin-4-yl)propanones have been synthesized and examined as noncarbamate acetylcholinesterase (AChE) inhibitors. These are investigated for their role in enhancing rhythmic bladder contractions, potentially offering therapeutic benefits for voiding dysfunction caused by detrusor underactivity (Ishichi et al., 2005).

Dopamine Receptor Antagonism

- Compounds like 3-(4-benzylpiperidinyl)-1-naphthoxy-2-propanol have been identified as selective dopamine D4 receptor ligands. Structure-activity studies indicate significant potential for these compounds in improving potency for treating conditions related to dopamine receptor activity (Wright et al., 1997).

Safety And Hazards

properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-15(2,17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIDYOSFZZTUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN(CC1)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzylpiperidin-4-yl)-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)